molecular formula C19H24N4O B2679621 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea CAS No. 2319846-12-1

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea

Cat. No.: B2679621
CAS No.: 2319846-12-1
M. Wt: 324.428
InChI Key: MQPMWBBCARLXBZ-UHFFFAOYSA-N
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Description

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea is a complex organic compound that features a unique structure combining a pyrazole ring, cyclopropyl groups, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Urea Formation: The final step involves the reaction of the pyrazole derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to an amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole and aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-phenylurea
  • 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methylphenyl)urea
  • 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(2-methylphenyl)urea

Uniqueness

The presence of the 3-methylphenyl group in 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(3-methylphenyl)urea distinguishes it from its analogs. This structural variation can influence its chemical reactivity and biological activity, making it a unique compound for further research and development.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-3-2-4-16(11-13)21-19(24)20-9-10-23-18(15-7-8-15)12-17(22-23)14-5-6-14/h2-4,11-12,14-15H,5-10H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPMWBBCARLXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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